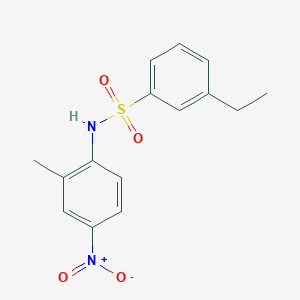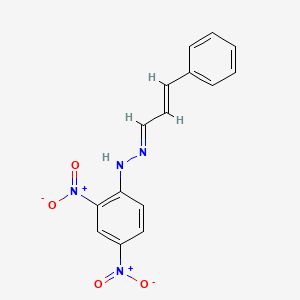
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a benzenesulfonamide structure. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 3-Ethyl-N-(2-methyl-4-aminophenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Coupling: Biaryl compounds with extended aromatic systems.
Applications De Recherche Scientifique
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but lacks the ethyl group.
N-(4-Nitrophenyl)benzenesulfonamide: Lacks both the ethyl and methyl groups.
N-(2-Methyl-4-nitrophenyl)benzenesulfonamide: Similar structure but lacks the ethyl group.
Uniqueness
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the nitro and sulfonamide functionalities makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
306743-38-4 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-3-12-5-4-6-14(10-12)22(20,21)16-15-8-7-13(17(18)19)9-11(15)2/h4-10,16H,3H2,1-2H3 |
Clé InChI |
CSGGWOSFFKHHQE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B15015493.png)
![4-[(4Z)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1,3-oxazol-2-yl]phenyl acetate](/img/structure/B15015503.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15015507.png)
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B15015515.png)
![3',4'-Dichloro-3-[(3-hydroxy-2-naphthylcarbonyl)hydrazono]butyranilide](/img/structure/B15015521.png)

![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15015532.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15015535.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B15015541.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015548.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B15015575.png)

